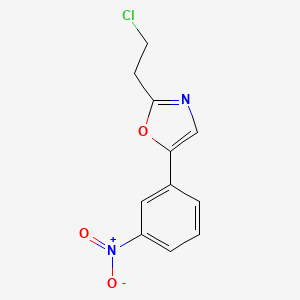
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole
説明
The compound “2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole” is an organic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a chloroethyl group and a nitrophenyl group .
Molecular Structure Analysis
The oxazole ring in the compound is aromatic, meaning it is planar and has a cyclic, continuous pi electron system. This gives the compound stability. The chloroethyl group is an alkyl halide, and the nitrophenyl group is a nitro-substituted aromatic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The chloroethyl group could undergo nucleophilic substitution reactions, while the nitrophenyl group could undergo electrophilic aromatic substitution . The oxazole ring itself is relatively stable due to its aromaticity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar nitro group and the polarizable chloroethyl group could influence the compound’s solubility and reactivity .科学的研究の応用
Formation and Reaction of Oxazoles
Oxazoles, such as 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole, are valuable intermediates in organic synthesis. For instance, the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile can yield 5-aryl-2-chloromethyloxazoles in high yields. These intermediates can undergo nucleophilic substitution with amines to afford aminomethyl oxazoles, highlighting their utility in synthesizing N-substituted compounds (Ibata & Isogami, 1989).
Antimicrobial and Antitubercular Activities
Compounds structurally related to 2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole have been investigated for their antimicrobial and antitubercular properties. For example, 4-thiazolidinone derivatives, synthesized from 2-amino-5-nitrothiazole, exhibited significant antibacterial, antifungal, and antitubercular activities against selected pathogens and Mycobacterium tuberculosis (Samadhiya et al., 2014). Similarly, triazolone derivatives showed potent antitubercular activity, underscoring the potential of oxazole and related compounds in developing new therapeutic agents (Maste et al., 2011).
Coordination Chemistry and Materials Science
Oxazoline ligands, closely related to oxazoles, have found extensive applications in coordination chemistry, especially as chiral auxiliaries in asymmetric synthesis. The versatility in ligand design and straightforward synthesis from readily available precursors make them attractive for developing transition metal complexes with specific catalytic or photophysical properties (Gómez, Muller, & Rocamora, 1999).
Synthesis of Extended Oxazoles
Extended oxazoles, including those with halomethyl groups, serve as reactive scaffolds for further synthetic elaboration, demonstrating the synthetic versatility of oxazoles in organic chemistry. Such compounds can be transformed into various substituted oxazoles through substitution reactions, showcasing their potential in synthesizing complex molecules (Patil & Luzzio, 2016).
Novel Antitumor Agents
Research on oxazole derivatives has also extended into the field of cancer therapy. Certain oxazole-containing compounds have been identified as potential antitumor agents targeting specific enzymes like topoisomerase IIα, highlighting the therapeutic relevance of these molecules in cancer treatment (Karatas et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-4-11-13-7-10(17-11)8-2-1-3-9(6-8)14(15)16/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBBQGLEZBTNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



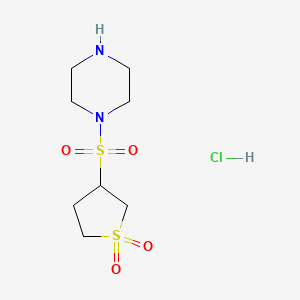
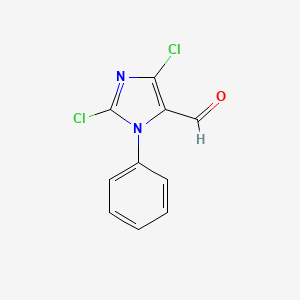
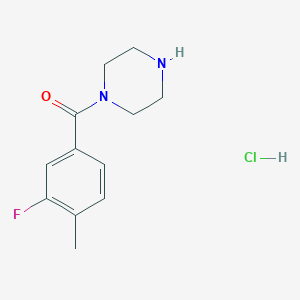
![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)
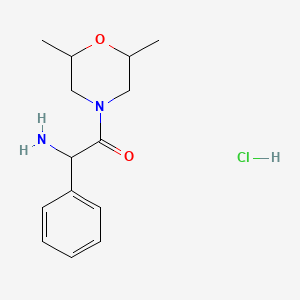
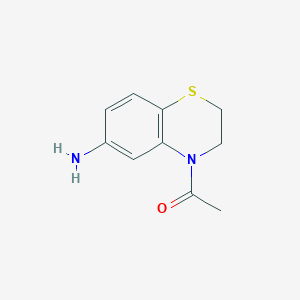
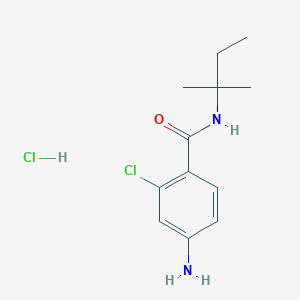
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
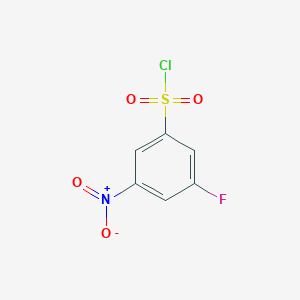
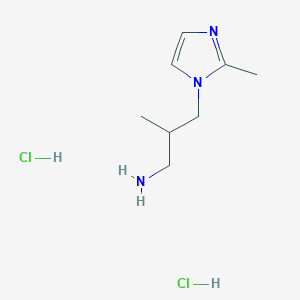
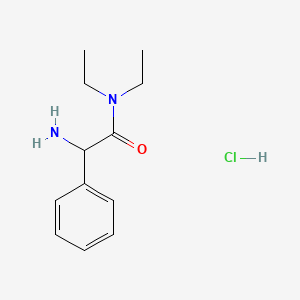
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride](/img/structure/B1521531.png)
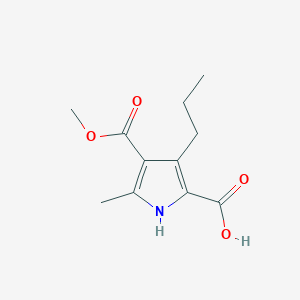
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1521535.png)